Product packaging for 1-(2-Furyl)-2-pyridin-4-ylethanone(Cat. No.:CAS No. 6576-07-4)

1-(2-Furyl)-2-pyridin-4-ylethanone

Cat. No.: B3148781
CAS No.: 6576-07-4
M. Wt: 187.19 g/mol
InChI Key: XQSYGQZXBWJMJX-UHFFFAOYSA-N
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Description

1-(2-Furyl)-2-pyridin-4-ylethanone is a chemical compound of interest in medicinal and organic chemistry research. It features both a furan ring, a common motif in flavorings and fragrances , and a pyridine ring, a fundamental scaffold in pharmacology . This structure makes it a versatile building block (synthon) for the synthesis of more complex molecules. Researchers can utilize this compound to develop novel heterocyclic systems, such as pyrazoles and pyridones, which are recognized as "privileged structures" in drug discovery due to their wide range of biological activities . The presence of the ketone group allows for further chemical modifications, enabling its incorporation into larger molecular architectures. While specific biological data for this compound may be limited, its structural features suggest potential as a key intermediate in projects aimed at creating new compounds for antibacterial, antifungal, or anticancer research, based on the known activities of its core components . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to conduct a thorough literature review to identify specific applications for their work.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO2 B3148781 1-(2-Furyl)-2-pyridin-4-ylethanone CAS No. 6576-07-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(furan-2-yl)-2-pyridin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-10(11-2-1-7-14-11)8-9-3-5-12-6-4-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSYGQZXBWJMJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2 Furyl 2 Pyridin 4 Ylethanone

Retrosynthetic Analysis of the 1-(2-Furyl)-2-pyridin-4-ylethanone Skeleton

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, readily available starting materials. For this compound, two primary disconnections of the carbon-carbon bonds adjacent to the ketone functional group are considered most logical.

Disconnection A (C-CO Bond): This disconnection breaks the bond between the furan (B31954) ring and the carbonyl carbon. This approach suggests a Friedel-Crafts acylation or a related reaction. The synthons generated are a 2-furyl anion (or its equivalent) and a pyridin-4-ylacetyl cation. The corresponding synthetic equivalents would be furan and a reactive derivative of 4-pyridylacetic acid, such as 2-(pyridin-4-yl)acetyl chloride.

Disconnection B (CO-C Bond): This disconnection cleaves the bond between the carbonyl carbon and the methylene (B1212753) group attached to the pyridine (B92270) ring. This pathway points towards a condensation reaction or a coupling reaction. The resulting synthons are a 2-furoyl cation and a 4-picolyl anion. The synthetic equivalents for this strategy could be a 2-furoyl derivative (like furan-2-carbonyl chloride) and 4-picoline, or a related organometallic reagent derived from 4-picoline.

A visual representation of these retrosynthetic pathways is provided below:

DisconnectionBond CleavedSynthonsSynthetic Equivalents
A Furan-CO2-Furyl Anion & Pyridin-4-ylacetyl CationFuran & 2-(Pyridin-4-yl)acetyl chloride
B CO-CH₂2-Furoyl Cation & 4-Picolyl AnionFuran-2-carbonyl chloride & 4-Picoline

Transition Metal-Catalyzed Approaches to the this compound Core

Modern synthetic chemistry offers powerful transition metal-catalyzed reactions for the efficient construction of complex molecules.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for forming carbon-carbon bonds. nih.govmdpi.com The synthesis of the target molecule could be achieved by coupling a 2-furylboronic acid derivative with a suitable electrophile, such as 2-chloro-1-(pyridin-4-yl)ethan-1-one. Conversely, a 4-pyridylboronic acid derivative could be coupled with 1-(2-furyl)-2-haloethan-1-one. The choice of ligands, base, and solvent is crucial for achieving high yields, especially when dealing with heteroaromatic substrates. nih.gov

The table below presents examples of analogous palladium-catalyzed cross-coupling reactions.

NucleophileElectrophilePalladium Catalyst/Ligand
2-Furanboronic acidPyridine-2-sulfonyl fluoridePd(dppf)Cl₂
Lithium triisopropyl 2-pyridylboronate4-BromoanisolePd₂dba₃ / Phosphite ligand
Alkenylaluminum reagents2-Bromobenzo[b]furansPdCl₂ / XantPhos

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed methods for certain transformations. One potential route to this compound is the copper-catalyzed oxidation of the corresponding methylene group in 1-(2-furyl)-2-(pyridin-4-yl)ethane. Recent studies have demonstrated the copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes using water as the oxygen source, which represents a green and efficient approach. nih.gov

Additionally, copper can mediate coupling reactions. For instance, the reaction of an organocopper reagent derived from furan with a 2-(pyridin-4-yl)acetyl halide could potentially form the desired ketone.

Examples of relevant copper-mediated reactions are shown in the table below.

SubstrateReagent/Co-reactantCopper CatalystProduct Type
Pyridin-2-yl-methanesWaterCopper catalystPyridin-2-yl-methanones
Diazacycloalkane with picolyl chlorideCu(ClO₄)₂·6H₂OCopper(II) complexesN/A
4-Methoxypyridinium IonsGrignard ReagentsCuBr·SMe₂Dearomatized Pyridine Derivatives

Other Metal-Catalyzed Cyclization and Coupling Protocols

Metal-catalyzed reactions are pivotal in the synthesis of heterocyclic compounds like this compound, offering efficient and selective routes. researchgate.net Various transition metals, including palladium, copper, gold, and ruthenium, are employed to catalyze cyclization and coupling reactions that can be adapted for the synthesis of the target molecule or its analogues. hud.ac.ukrsc.org

One common strategy involves the construction of the furan ring. For instance, palladium-catalyzed tandem cyclization/coupling of internal β-propargylic-β-ketoesters with heteroaryl bromides can lead to the formation of substituted furans. researchgate.net This approach could potentially be adapted by using a pyridine-containing bromide to introduce the pyridin-4-yl moiety. Similarly, copper-catalyzed intramolecular O-vinylation of ketones with vinyl bromides provides a route to furan synthesis. hud.ac.uk

Gold catalysts are also effective in furan synthesis. Gold nanoparticles supported on a solid matrix can catalyze the cycloisomerization of conjugated allenones into furans under mild conditions. organic-chemistry.orgnih.gov Furthermore, gold(I)-catalyzed hydration of 1,3-diynes can produce 2,5-disubstituted furans. organic-chemistry.org

Ruthenium, in conjunction with copper, can be used in a one-pot synthesis where two alkyne molecules and an alcohol are combined to form a 1,3-dienyl ether, which can be a precursor to furan rings. hud.ac.uk

The construction of the pyridine ring can also be achieved through metal-catalyzed methods. For example, the addition of Grignard reagents to pyridine N-oxides in the presence of a copper catalyst can lead to 2-substituted pyridines. organic-chemistry.org

A general overview of metal catalysts used in the synthesis of furan and pyridine rings, which are constituents of the target molecule, is presented below.

CatalystReaction TypeApplication in Heterocycle Synthesis
Palladium (Pd)Cross-coupling, CyclizationFormation of C-C and C-heteroatom bonds for furan and pyridine synthesis. hud.ac.ukresearchgate.net
Copper (Cu)Coupling, CycloadditionSynthesis of furans via intramolecular O-vinylation and cycloaddition reactions. hud.ac.uk
Gold (Au)Cycloisomerization, HydrationFormation of furans from allenones and diynes. organic-chemistry.orgnih.gov
Ruthenium (Ru)One-pot multi-component reactionsSynthesis of furan precursors. hud.ac.uk

Metal-Free Synthetic Methodologies

While metal-catalyzed reactions are prevalent, metal-free synthetic approaches offer advantages in terms of cost, toxicity, and ease of purification. chemrxiv.orgsemanticscholar.org Several metal-free methods for the synthesis of furan and pyridine rings can be envisioned for the preparation of this compound.

A notable metal-free approach for furan synthesis involves the direct transformation of 1,3-dienes. chemrxiv.orgsemanticscholar.org This method utilizes a sequence of oxidation with singlet oxygen to form an endoperoxide, followed by dehydration to yield the furan ring. chemrxiv.org Another established metal-free method is the Paal-Knorr furan synthesis, which involves the cyclization of 1,4-dicarbonyl compounds under acidic or basic conditions. pharmaguideline.com

For the pyridine ring, metal-free syntheses often involve condensation reactions. For instance, the Bohlmann-Rahtz pyridine synthesis allows for the formation of substituted pyridines from enamines and ynones under metal-free conditions. organic-chemistry.org Additionally, base-promoted reactions of 1-arylethylamines with ynones can yield polysubstituted pyridines through direct C(sp³)–H functionalization. organic-chemistry.org The synthesis of 4-substituted pyridine derivatives can also be achieved through a radical addition/coupling mechanism using pyridine-boryl radicals generated in situ. researchgate.net

Furthermore, the use of catalysts like graphene oxide has been explored for the condensation of 2-aminopyridines with other reagents to form fused pyridine systems, a strategy that could be adapted for the synthesis of pyridine-containing building blocks. nih.gov

MethodDescriptionApplication
Oxidation-Dehydration of 1,3-DienesA two-step process involving photooxidation to an endoperoxide followed by dehydration. chemrxiv.orgSynthesis of 2,5-diaryl furans. chemrxiv.orgsemanticscholar.org
Paal-Knorr SynthesisCyclization of 1,4-dicarbonyl compounds. pharmaguideline.comGeneral method for furan synthesis. pharmaguideline.com
Bohlmann-Rahtz Pyridine SynthesisCondensation of enamines and ynones.Formation of substituted pyridines.
Radical Addition/CouplingUtilizes pyridine-boryl radicals to introduce substituents at the 4-position of the pyridine ring. researchgate.netSynthesis of C-4 substituted pyridines. researchgate.net

Regioselectivity and Stereochemical Control in the Synthesis of this compound and its Analogues

Regioselectivity and stereochemical control are critical aspects in the synthesis of complex molecules like this compound, particularly when introducing substituents or constructing the heterocyclic rings.

In the synthesis of substituted pyridines, the inherent reactivity of the pyridine ring often directs incoming electrophiles or nucleophiles to specific positions. However, achieving regioselectivity, especially in reactions involving intermediates like pyridynes, can be challenging. The aryne distortion model has been used to explain and predict the regioselectivity in reactions of unsymmetrical 3,4-pyridynes, where neighboring electron-withdrawing substituents can influence the position of nucleophilic attack. nih.gov By modifying reaction conditions, it is possible to alter the regioselectivity of reactions involving benzynes and pyridine N-oxides to favor the synthesis of 2-substituted pyridines over 3-substituted ones. rsc.org

For furan synthesis, regioselectivity is also a key consideration. For example, in the copper(II)-catalyzed cyclization of silyl enol ethers with α-diazo-β-ketoesters, the reaction provides a regioselective route to 2,3,5-trisubstituted furans. organic-chemistry.org

Stereochemical control is particularly relevant when the target molecule or its analogues contain stereocenters. While this compound itself is achiral, the synthesis of its analogues with chiral centers would require stereoselective methods. Transition metal-catalyzed carbocyclization reactions of 1,6-enynes with polysubstituted alkenes represent a powerful strategy for the stereoselective construction of cyclic scaffolds with quaternary stereocenters. rsc.org

Optimization of Reaction Conditions for Enhanced Yields and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing side reactions and the formation of impurities. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, reaction time, and the stoichiometry of reagents.

For instance, in the synthesis of dihydrobenzofuran neolignans via silver(I)-promoted oxidative coupling, a study found that silver(I) oxide was the most efficient oxidant and acetonitrile was the optimal solvent, providing a good balance between conversion and selectivity. scielo.br The reaction time was also significantly reduced from 20 hours to 4 hours without a major impact on the outcome. scielo.br

In the context of pyridine synthesis, the optimization of a nickel-catalyzed tandem reaction for the synthesis of furo-pyridines involved screening different ligands and solvents. researchgate.net The study identified that a specific phenanthroline ligand in DMA solvent provided the best results.

The amount of reagents can also be critical. In a novel synthesis of pyridine-2-yl substituted ureas, researchers optimized the equivalents of dimethylcyanamide and the amount of methanesulfonic acid to achieve almost full conversion of the starting material. researchgate.net

The following table summarizes key parameters that are typically optimized in synthetic reactions relevant to the synthesis of this compound.

ParameterEffect on ReactionExample
CatalystAffects reaction rate, selectivity, and yield.In a Suzuki-Miyaura cross-coupling, different palladium catalysts and ligands were tested to find the optimal combination for yield and conversion. nih.gov
SolventInfluences solubility, reactivity, and can affect the reaction pathway.Acetonitrile was found to be a superior solvent for a silver(I)-promoted oxidative coupling, offering a better balance of conversion and selectivity compared to more traditional solvents. scielo.br
TemperatureImpacts reaction rate and can influence the formation of byproducts.Refluxing was found to be the most efficient condition for a particular oxidative coupling reaction. scielo.br
Reaction TimeDetermines the extent of conversion. Longer times may lead to decomposition or side reactions.A reaction time was optimized from 20 hours to 4 hours without significant loss of yield or selectivity. scielo.br
Reagent StoichiometryThe ratio of reactants can significantly affect the conversion and yield.The optimal amount of a cyanamide reagent was determined to be 1.5 equivalents for maximum conversion. researchgate.net

Advanced Spectroscopic and Structural Characterization of 1 2 Furyl 2 Pyridin 4 Ylethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. researchgate.net

One-Dimensional (1D) NMR Techniques (e.g., ¹H, ¹³C)

One-dimensional NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural assessment of 1-(2-Furyl)-2-pyridin-4-ylethanone.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the furan (B31954) and pyridine (B92270) rings, as well as the methylene (B1212753) (-CH₂-) group connecting them. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing or electron-donating nature of the adjacent functional groups. For instance, the protons on the pyridine ring typically appear at a lower field (higher ppm) compared to those on the furan ring due to the electron-withdrawing effect of the nitrogen atom. chemicalbook.com The protons on the furan ring would also show characteristic splitting patterns due to coupling with neighboring protons. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. researchgate.net Each carbon atom in this compound, including those in the furan and pyridine rings and the carbonyl and methylene groups, would give rise to a distinct signal. The chemical shift of the carbonyl carbon is typically observed in the downfield region of the spectrum (around 170-200 ppm). The carbons of the aromatic rings appear in the range of approximately 100-160 ppm. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Furan Protons6.0 - 7.5110 - 150
Pyridine Protons7.0 - 8.7120 - 150
Methylene Protons (-CH₂-)4.0 - 5.040 - 60
Carbonyl Carbon (C=O)-190 - 200

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques provide more detailed structural information by revealing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. wikipedia.org In this compound, COSY would show cross-peaks between the coupled protons within the furan and pyridine rings, confirming their connectivity. It would also show a correlation between the methylene protons and the adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.com It is invaluable for assigning the carbon signals based on the known proton assignments. youtube.com For this compound, each protonated carbon atom would show a correlation peak in the HSQC spectrum, linking the proton and carbon chemical shifts.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. youtube.com NOESY is particularly useful for determining the three-dimensional structure and conformation of a molecule. youtube.com For this compound, NOESY could reveal through-space interactions between protons on the furan and pyridine rings, providing insights into their relative orientation.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and in elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, often to four or more decimal places. ethz.ch This precision allows for the unambiguous determination of the molecular formula of a compound by distinguishing between compounds with the same nominal mass but different elemental compositions. ethz.ch For this compound (C₁₁H₉NO₂), HRMS would confirm its elemental composition by providing a measured mass that closely matches the calculated exact mass.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules. nih.gov In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, producing protonated molecules [M+H]⁺ or other adducts. nih.gov This technique is often coupled with tandem mass spectrometry (MS/MS), where the parent ion is selected and fragmented to provide structural information. The fragmentation pattern of this compound in ESI-MS/MS would be expected to show characteristic losses of the furan and pyridine moieties, providing further confirmation of its structure. nih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

For this compound, the key vibrational modes would include:

C=O Stretch: A strong absorption band in the infrared spectrum, typically in the region of 1650-1700 cm⁻¹, characteristic of the carbonyl group in a ketone.

C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group would be observed just below 3000 cm⁻¹.

C=C and C=N Stretches: Vibrations associated with the furan and pyridine rings would be found in the fingerprint region of the spectrum, typically between 1400 and 1600 cm⁻¹.

C-O-C Stretch: The stretching vibration of the ether linkage within the furan ring would also be present.

Table 2: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Carbonyl (C=O)Stretch1650 - 1700
Aromatic C-HStretch> 3000
Aliphatic C-HStretch< 3000
Aromatic C=C/C=NStretch1400 - 1600
Furan C-O-CStretch1000 - 1300

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a vital tool for identifying the functional groups present in a molecule. In the case of this compound and related derivatives, the FT-IR spectrum provides definitive evidence for the key structural components, including the furan ring, the pyridine ring, and the ketone carbonyl group.

In studies of β-keto-enol derivatives containing furan and pyridine moieties, FT-IR spectroscopy is crucial for confirming their structures. nih.govacs.org The spectra of these compounds typically exhibit characteristic absorption bands that correspond to specific vibrational modes. For this compound, the most significant peaks are anticipated in the following regions:

C=O Stretching: The ketone carbonyl group (C=O) is expected to show a strong absorption band in the region of 1680-1700 cm⁻¹. In related chalcones derived from 2-acetylfuran (B1664036), this peak is a prominent feature and confirms the presence of the α,β-unsaturated ketone system. researchgate.netnih.gov

C=C and C=N Stretching: The aromatic rings (furan and pyridine) give rise to several bands in the 1400-1600 cm⁻¹ region due to C=C and C=N stretching vibrations. Pyridine typically shows characteristic bands around 1540 cm⁻¹ (Brønsted acid sites) and 1452 cm⁻¹ (Lewis acid sites) when used as a probe molecule. researchgate.net

C-O-C Stretching: The furan ring's ether linkage (C-O-C) will produce a strong, characteristic stretching band, typically observed around 1000-1300 cm⁻¹. Specifically, the C=C and CH=CH vibrations of the furan ring are often seen at approximately 1512 cm⁻¹ and 794 cm⁻¹, respectively. researchgate.net

C-H Stretching and Bending: Aromatic C-H stretching vibrations for both furan and pyridine rings are expected above 3000 cm⁻¹, while the C-H bending vibrations of the methylene bridge (-CH₂-) would appear around 1450 cm⁻¹ (scissoring) and in the fingerprint region.

The table below summarizes the expected FT-IR absorption bands for the key functional groups in this compound, based on data from analogous structures.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Source Context
KetoneC=O Stretch1680 - 1700Strong absorption, characteristic of aryl ketones.
Pyridine RingC=N Stretch~1600Indicates the presence of the pyridine heterocycle.
Aromatic RingsC=C Stretch1400 - 1600Multiple bands for both furan and pyridine rings.
Furan RingC-O-C Stretch1000 - 1300Asymmetric and symmetric stretching of the ether group.
Methylene BridgeC-H Stretch2850 - 2960Stretching vibrations for the -CH₂- group.

Raman Spectroscopy (if applicable)

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. While specific Raman spectra for this compound are not widely reported, the expected vibrational modes can be predicted based on studies of furan and its derivatives. researchgate.net

The furan ring, being highly symmetric, exhibits strong Raman signals. A theoretical and experimental study on furan identified several key Raman active modes. researchgate.net The pyridine ring also has characteristic Raman shifts. For this compound, the most intense Raman bands would likely originate from the symmetric vibrations of the aromatic rings.

Structural MoietyVibrational ModeExpected Raman Shift (cm⁻¹)Source Context
Furan RingRing Breathing (symmetric)~1485A strong, characteristic band for the furan ring. researchgate.net
Pyridine RingRing Breathing (symmetric)~1000A characteristic symmetric stretching mode.
Furan RingC=C Symmetric Stretch~1380Another key symmetric vibration of the furan ring. researchgate.net
Carbonyl GroupC=O Stretch1680 - 1700Generally weaker in Raman than in IR unless conjugation enhances polarizability.

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction analysis provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. While crystal structure data for this compound itself is not available in the surveyed literature, a study on the closely related analogue, 1-(Furan-2-yl)-2-(2H-indazol-2-yl)ethanone (C₁₃H₁₀N₂O₂), offers significant insight into the likely solid-state conformation. nih.gov

In the study of this analogue, suitable crystals were obtained and analyzed, revealing two independent molecules in the asymmetric unit. nih.gov The analysis confirmed the connectivity of the atoms and provided detailed geometric parameters. The furan and indazole rings were found to be oriented at significant dihedral angles to each other. nih.gov The crystal packing was stabilized by a network of C-H···N and C-H···O hydrogen bonds, as well as π-π stacking interactions. nih.gov

The crystallographic data for this analogue are presented below as an example of the detailed structural information that can be obtained.

Interactive Table: Crystallographic Data for the Analogue 1-(Furan-2-yl)-2-(2H-indazol-2-yl)ethanone nih.gov

ParameterValue
Chemical FormulaC₁₃H₁₀N₂O₂
Formula Weight226.23
Crystal SystemTriclinic
Space GroupP-1
a (Å)9.2899 (3)
b (Å)10.6863 (4)
c (Å)11.7826 (5)
α (°)77.046 (3)
β (°)70.780 (3)
γ (°)88.930 (4)
Volume (ų)1074.47 (7)
Z4
R-factor0.044

This type of analysis would be essential for this compound to understand its molecular geometry and non-covalent interactions, which influence its physical properties.

Powder X-ray Diffraction (if applicable)

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline samples. It is primarily employed for phase identification, to check for polymorphism, and to confirm the bulk purity of a synthesized material. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase.

For a novel compound like this compound, once a single-crystal structure is determined, its theoretical PXRD pattern can be calculated. An experimental PXRD pattern of a bulk, synthesized sample can then be compared to this calculated pattern. A match between the two would confirm that the bulk material consists of the same crystalline phase as the single crystal, thereby verifying its purity and structural integrity. While no specific PXRD data for the title compound is currently published, this technique remains a standard and necessary step in the full solid-state characterization of a new crystalline material.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This technique is fundamental for verifying the empirical formula of a newly synthesized substance. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed chemical formula. A close agreement (typically within ±0.4%) provides strong evidence for the compound's identity and purity.

For this compound, the molecular formula is C₁₁H₉NO₂. The theoretical elemental composition is calculated as follows:

Molecular Weight: 187.19 g/mol

Carbon (C): (11 * 12.011) / 187.19 * 100% = 70.58%

Hydrogen (H): (9 * 1.008) / 187.19 * 100% = 4.84%

Nitrogen (N): (1 * 14.007) / 187.19 * 100% = 7.48%

Oxygen (O): (2 * 15.999) / 187.19 * 100% = 17.09%

In research involving the synthesis of new pyridine and furan derivatives, elemental analysis is a standard characterization method. nih.govacs.org For instance, in the synthesis of novel β-keto-enol compounds, the structures were confirmed by comparing the calculated elemental percentages with the experimentally found values. nih.govacs.org

Interactive Table: Theoretical Elemental Composition of this compound

ElementSymbolAtomic WeightAtoms in FormulaTotal WeightPercentage (%)
CarbonC12.01111132.12170.58%
HydrogenH1.00899.0724.84%
NitrogenN14.007114.0077.48%
OxygenO15.999231.99817.09%
Total 187.198 100.00%

Chemical Reactivity and Mechanistic Investigations of 1 2 Furyl 2 Pyridin 4 Ylethanone

Reactivity of the Furan (B31954) Heterocycle

The furan ring in 1-(2-Furyl)-2-pyridin-4-ylethanone is an electron-rich aromatic system. Its reactivity is significantly influenced by the presence of the acetyl group at the C2 position. This substituent, being electron-withdrawing, deactivates the furan ring compared to its unsubstituted counterpart.

Furan is a π-excessive heterocycle, making it significantly more reactive towards electrophiles than benzene (B151609). chemicalbook.com Electrophilic attack preferentially occurs at the C2 and C5 positions, as the intermediate carbocation can be stabilized by three resonance structures, whereas attack at C3 or C4 yields a less stable intermediate with only two resonance structures. chemicalbook.comquora.comonlineorganicchemistrytutor.com

In this compound, the C2 position is occupied by the ethanone (B97240) substituent. This acetyl group is deactivating, reducing the electron density of the furan ring and making electrophilic substitution more difficult than in unsubstituted furan. xdbiochems.com Consequently, electrophilic attack will be directed to the most activated available position, which is the C5 position. Should the C5 position also be substituted, reaction at the C3 and C4 positions would be even less favorable.

Standard electrophilic substitution reactions on the furan ring are affected by the deactivating acetyl group. For instance, Friedel-Crafts acylation, which is used to synthesize 2-acetylfuran (B1664036) from furan and acetic anhydride, would not proceed further on the furan ring of the target molecule under typical conditions. wikipedia.orggoogle.com

Table 1: Predicted Electrophilic Aromatic Substitution on the Furan Moiety of this compound

ReactionReagentPredicted Outcome
Nitration HNO₃/CH₃CO₂HSubstitution at the C5 position.
Halogenation Br₂/DioxaneSubstitution at the C5 position.
Sulfonation SO₃/Pyridine (B92270)Substitution at the C5 position.
Friedel-Crafts Acyl halide/Lewis acidGenerally unreactive due to deactivation.

The electron-rich nature of the furan ring makes it generally unreactive towards nucleophiles. However, the carbonyl carbon of the ethanone bridge is a prominent electrophilic site within the molecule. This carbon is susceptible to nucleophilic addition, a fundamental reaction of ketones. masterorganicchemistry.com The addition of a nucleophile to this carbonyl carbon changes its hybridization from sp² to sp³, forming a tetrahedral intermediate. masterorganicchemistry.com

A wide array of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithiums), hydrides, and cyanide, can attack the carbonyl carbon. The reactivity of the carbonyl group is enhanced by the adjacent electron-withdrawing furan ring.

A characteristic reaction of furans is their propensity to undergo ring-opening, particularly under acidic conditions. acs.org The lower resonance energy of furan compared to other heterocycles like thiophene (B33073) contributes to this instability. chemicalbook.com The presence of the electron-withdrawing acetyl group at the C2 position can influence the stability of the furan ring. In some cases, such substituents can make the ring more susceptible to cleavage. For example, the reaction of 2-acetylfuran with aqueous sodium nitrite (B80452) leads to the formation of 2-furanyloxoacetic acid, a key intermediate in the synthesis of the antibiotic Cefuroxime. wikipedia.orgnih.govmedchemexpress.com This suggests that the furan ring in this compound could be susceptible to similar transformations.

Reactivity of the Pyridine Heterocycle

The pyridine ring is an electron-deficient (π-deficient) aromatic heterocycle due to the presence of the electronegative nitrogen atom. This electronic characteristic makes it generally unreactive toward electrophilic attack but susceptible to nucleophilic substitution.

Pyridine is significantly less reactive than benzene in electrophilic aromatic substitution (EAS) and requires harsh reaction conditions. quimicaorganica.org The nitrogen atom withdraws electron density from the ring, and during EAS, it can be protonated or coordinate to the Lewis acid catalyst, further deactivating the ring. quimicaorganica.org When substitution does occur, it is directed to the C3 and C5 positions, as attack at C2, C4, or C6 leads to a highly unstable resonance structure where the positive charge resides on the nitrogen atom. quimicaorganica.org

The electron-deficient nature of the pyridine ring makes it a good candidate for nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present at the C2, C4, or C6 positions. quimicaorganica.org In the case of this compound, there is no leaving group on the pyridine ring.

However, the nitrogen atom of the pyridine ring can be attacked by electrophiles, such as alkyl halides, to form a pyridinium (B92312) salt. rsc.org The formation of this salt is a key aspect of the reactivity of this molecule. The methylene (B1212753) group (the CH₂ group between the carbonyl and the pyridine ring) in the resulting pyridinium salt is now adjacent to a positively charged nitrogen and a carbonyl group, making its protons acidic. Deprotonation of this methylene group by a base leads to the formation of a pyridinium ylide. acs.orgresearchgate.netrsc.org

Pyridinium ylides are versatile intermediates in organic synthesis. They can react with various electrophiles, including aldehydes and Michael acceptors. rsc.orgnih.gov For example, they can undergo 1,3-dipolar cycloaddition reactions with alkynes to form indolizine (B1195054) derivatives. nih.gov

Table 2: Potential Reactions Involving the Pyridine Moiety as a Pyridinium Ylide

Reaction TypeReagentPotential Product Class
Aldol-type reaction Aromatic aldehydesβ-hydroxy ketone derivatives
Michael addition Activated alkenes1,5-dicarbonyl compounds
1,3-Dipolar cycloaddition Alkynes (e.g., propiolate esters)Indolizine derivatives

N-Functionalization Reactions (e.g., N-Oxidation, N-Alkylation)

The nitrogen atom of the pyridine ring in this compound is a key site for functionalization, readily undergoing reactions such as N-oxidation and N-alkylation. These modifications can significantly alter the electronic properties and biological activity of the molecule.

N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide exhibits modified reactivity, with the oxygen atom capable of directing further substitutions on the pyridine ring.

N-Alkylation: The lone pair of electrons on the pyridine nitrogen facilitates its reaction with alkylating agents, such as alkyl halides, to form quaternary pyridinium salts. The choice of the alkylating agent and reaction conditions can influence the efficiency of the N-alkylation process. These pyridinium salts often exhibit increased water solubility and can serve as precursors for further chemical modifications.

Dearomatization Reactions of the Pyridine Ring

The aromaticity of the pyridine ring in this compound can be disrupted through dearomatization reactions, leading to the formation of non-aromatic, saturated, or partially saturated heterocyclic systems. These reactions expand the structural diversity of compounds that can be accessed from this scaffold.

One common approach to the dearomatization of pyridines involves reduction reactions. Catalytic hydrogenation, for instance, can reduce the pyridine ring to a piperidine (B6355638) ring. The conditions for this transformation, including the choice of catalyst (e.g., platinum, palladium, rhodium) and reaction parameters (e.g., pressure, temperature), are crucial for achieving high yields and selectivity. Another method involves the use of reducing agents like sodium borohydride (B1222165), often in the presence of an activating agent.

Reactivity of the Ethanone Moiety

The ethanone moiety, with its reactive carbonyl group and adjacent alpha-carbon, is a central hub for a variety of chemical transformations, including condensations, substitutions, reductions, and oxidations.

Carbonyl Group Transformations (e.g., Aldol (B89426) Condensations, Wittig Reactions)

The carbonyl group of the ethanone linker is susceptible to nucleophilic attack, making it a prime site for carbon-carbon bond-forming reactions.

Aldol Condensations: In the presence of a base or an acid catalyst, this compound can react with aldehydes or ketones in an aldol condensation. This reaction leads to the formation of β-hydroxy ketones, which can subsequently dehydrate to yield α,β-unsaturated ketones.

Wittig Reactions: The carbonyl group can also undergo a Wittig reaction with a phosphorus ylide. This powerful reaction allows for the conversion of the carbonyl group into a carbon-carbon double bond, providing a versatile method for the synthesis of various alkene derivatives.

Alpha-Carbon Hydrogen Reactivity and Enolization

The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) are acidic and can be removed by a base to form an enolate. This enolate is a key reactive intermediate that can participate in a variety of subsequent reactions. The formation of the enolate is a result of the resonance stabilization provided by the adjacent carbonyl group. The enolate can exist in equilibrium with its keto tautomer, a phenomenon known as keto-enol tautomerism.

Reduction and Oxidation Reactions

The ethanone moiety can undergo both reduction and oxidation reactions, targeting either the carbonyl group or the adjacent methylene bridge.

Reduction: The carbonyl group can be selectively reduced to a hydroxyl group, forming the corresponding alcohol, 1-(2-furyl)-2-pyridin-4-ylethanol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Complete reduction of the carbonyl group to a methylene group can also be achieved through methods like the Wolff-Kishner or Clemmensen reduction.

Oxidation: While the ethanone moiety is relatively stable to oxidation, strong oxidizing agents can lead to cleavage of the carbon-carbon bonds or oxidation of the adjacent methylene group, depending on the reaction conditions.

Study of Reaction Mechanisms through Physical Organic Chemistry Techniques

The elucidation of reaction mechanisms for the transformations of this compound relies on a variety of physical organic chemistry techniques. These methods provide valuable insights into the electronic and structural changes that occur throughout a reaction.

Derivatization and Functionalization Strategies for the 1 2 Furyl 2 Pyridin 4 Ylethanone Scaffold

Selective Functionalization of the Furan (B31954) Ring

The furan ring in 1-(2-furyl)-2-pyridin-4-ylethanone is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The acetyl group at the 2-position is a deactivating group, which directs incoming electrophiles to the 5-position.

Key electrophilic substitution reactions applicable to the furan moiety include:

Vilsmeier-Haack Formylation: This reaction introduces a formyl group onto the furan ring, typically at the 5-position. The Vilsmeier reagent, generated from phosphoryl chloride and a formamide like N,N-dimethylformamide (DMF), acts as the electrophile. cambridge.orgjk-sci.comchemistrysteps.comijpcbs.comresearchgate.net The resulting 5-formyl derivative can serve as a versatile intermediate for further modifications, such as conversion to oximes, imines, or carboxylic acids.

Nitration: The introduction of a nitro group can be achieved using a mixture of nitric acid and acetic anhydride. libretexts.orgquora.com This reaction is also expected to occur at the 5-position of the furan ring. The nitro group can subsequently be reduced to an amino group, providing a handle for amide bond formation and other derivatizations.

Halogenation: Halogenation of the furan ring can be accomplished using various reagents. For instance, bromination can be carried out with N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a solvent such as carbon tetrachloride. Chlorination can be achieved with N-chlorosuccinimide (NCS). These halogenated derivatives are valuable precursors for cross-coupling reactions, such as Suzuki and Sonogashira couplings, to introduce new carbon-carbon bonds. organicchemistrytutor.comyoutube.com

Reaction Reagents and Conditions Expected Product
Vilsmeier-Haack FormylationPOCl₃, DMF, 0°C to rt1-(5-Formyl-2-furyl)-2-pyridin-4-ylethanone
NitrationHNO₃, Ac₂O, low temperature1-(5-Nitro-2-furyl)-2-pyridin-4-ylethanone
BrominationNBS, Benzoyl Peroxide, CCl₄, reflux1-(5-Bromo-2-furyl)-2-pyridin-4-ylethanone
ChlorinationNCS, Benzoyl Peroxide, CCl₄, reflux1-(5-Chloro-2-furyl)-2-pyridin-4-ylethanone

Selective Functionalization of the Pyridine (B92270) Ring

The pyridine ring is an electron-deficient heterocycle, which makes it less reactive towards electrophilic substitution compared to the furan ring. Functionalization of the pyridine ring often requires specific strategies to enhance its reactivity.

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. nih.gov The resulting pyridine N-oxide is more susceptible to both electrophilic and nucleophilic attack. For instance, nitration of the N-oxide can occur at the 4-position relative to the nitrogen, which is the carbon bearing the ethanone (B97240) bridge. Subsequent deoxygenation can restore the pyridine ring.

C-H Activation/Functionalization: Direct C-H functionalization of pyridines is a rapidly evolving field. rsc.orgresearchgate.net For the this compound scaffold, transition-metal-catalyzed C-H activation could potentially be employed to introduce substituents at the C-2, C-3, C-5, and C-6 positions of the pyridine ring. The choice of catalyst and directing group is crucial for achieving regioselectivity. Given the substitution at the 4-position, functionalization at the 3- and 5-positions would be of particular interest. nih.gov

Minisci Reaction: This radical-based reaction allows for the introduction of alkyl groups onto the electron-deficient pyridine ring. The reaction typically involves the generation of alkyl radicals from carboxylic acids using a silver nitrate catalyst and an oxidizing agent like ammonium persulfate. This method could be used to introduce alkyl substituents at the positions ortho to the nitrogen atom (C-2 and C-6). nih.gov

Strategy Reagents and Conditions Potential Outcome
N-Oxidationm-CPBA, CH₂Cl₂1-(2-Furyl)-2-(1-oxido-pyridin-1-ium-4-yl)ethanone
C-H ArylationPd(OAc)₂, ligand, aryl halide, baseIntroduction of aryl groups at C2/C3/C5/C6
Minisci AlkylationR-COOH, AgNO₃, (NH₄)₂S₂O₈, H₂OIntroduction of alkyl groups at C2/C6

Modifications at the Ethanone Bridge

The ethanone bridge contains a reactive methylene (B1212753) group (α-carbon) adjacent to the carbonyl group, which can be functionalized through enolate chemistry.

α-Alkylation: The methylene protons are acidic and can be removed by a strong base, such as lithium diisopropylamide (LDA), to form an enolate. libretexts.orgmt.comlibretexts.org This enolate can then react with various electrophiles, such as alkyl halides, to introduce substituents at the α-position. This allows for the synthesis of a wide range of derivatives with varying steric and electronic properties at the bridge.

Condensation Reactions: The enolate can also participate in condensation reactions. For example, an aldol (B89426) condensation with an aldehyde would introduce a β-hydroxy carbonyl moiety, which can be further modified. A Claisen condensation with an ester would lead to the formation of a β-dicarbonyl compound, a versatile intermediate for the synthesis of various heterocyclic systems.

Reaction Reagents and Conditions Expected Product
α-Alkylation1. LDA, THF, -78°C; 2. R-X1-(2-Furyl)-1-R-2-pyridin-4-ylethanone
Aldol Condensation1. LDA, THF, -78°C; 2. R-CHO1-(2-Furyl)-3-hydroxy-3-R-2-pyridin-4-ylpropan-1-one
Claisen Condensation1. NaH, THF; 2. R-COOEt1-(2-Furyl)-3-oxo-3-R-2-pyridin-4-ylpropan-1-one

Annulation Reactions Leading to Fused Heterocyclic Systems (e.g., Furopyridines)

The this compound scaffold can serve as a precursor for the synthesis of fused heterocyclic systems, such as furopyridines. semanticscholar.org These annulation reactions typically involve the introduction of appropriate functional groups on the scaffold, followed by an intramolecular cyclization.

For instance, functionalization of the furan ring at the 3-position or the pyridine ring at the 3- or 5-position with a suitable group can facilitate cyclization onto the ethanone bridge or the other ring. A common strategy involves the introduction of a nucleophilic or electrophilic center that can react with another part of the molecule to form a new ring.

One potential route could involve the introduction of an amino group on the furan ring, followed by a condensation reaction with the ethanone carbonyl to form a furopyridine core. Alternatively, modification of the ethanone bridge to a 1,3-dicarbonyl system could enable condensation with a hydrazine or hydroxylamine to form fused pyrazole or isoxazole rings, respectively.

Fused System Synthetic Approach
FuropyridineIntroduction of a nucleophilic group on one ring to cyclize onto the other.
Fused PyrazoleConversion of the ethanone to a 1,3-dicarbonyl, followed by reaction with hydrazine.
Fused IsoxazoleConversion of the ethanone to a 1,3-dicarbonyl, followed by reaction with hydroxylamine.

Exploration of Diversification Libraries Based on the Core Scaffold

The derivatization strategies outlined above can be systematically employed in a diversity-oriented synthesis (DOS) approach to generate a library of compounds based on the this compound scaffold. nih.govacs.orgmdpi.comnih.govmskcc.org By combining different functionalization reactions on the furan ring, the pyridine ring, and the ethanone bridge, a large number of structurally diverse molecules can be prepared.

A potential workflow for library generation could be:

Scaffold Preparation: Synthesis of the core this compound.

Parallel Functionalization: Dividing the scaffold into several pools and performing different selective functionalization reactions on each pool (e.g., formylation of the furan ring in one pool, N-oxidation of the pyridine ring in another, and α-alkylation of the ethanone bridge in a third).

Further Derivatization: Each of the functionalized scaffolds can be further derivatized in a parallel fashion. For example, the 5-formyl furan derivatives can be converted to a library of imines by reacting with a diverse set of primary amines.

Annulation and Scaffolding Evolution: Selected derivatives can be subjected to annulation reactions to create novel fused heterocyclic systems, further increasing the structural diversity of the library.

This combinatorial approach allows for the efficient exploration of the chemical space around the this compound core, which is a powerful strategy in the discovery of new molecules with desired properties.

Computational and Theoretical Investigations of 1 2 Furyl 2 Pyridin 4 Ylethanone and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely applied in chemistry and materials science to predict molecular properties such as structure, vibrational frequencies, and electronic characteristics. researchgate.netresearchgate.net For molecules like 1-(2-Furyl)-2-pyridin-4-ylethanone and its analogues, DFT calculations can elucidate geometric parameters, electronic behavior, and chemical reactivity. researchgate.netnih.gov

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. pjbmb.org.pk For a flexible molecule such as this compound, which has several rotatable single bonds, conformational analysis is crucial to identify the global minimum energy conformer and understand the energy barriers between different spatial arrangements. pjbmb.org.pkrsc.org

The process involves systematically rotating key dihedral angles—such as those connecting the furan (B31954) and pyridine (B92270) rings to the central ethanone (B97240) bridge—and calculating the energy of each resulting conformer. pjbmb.org.pk Studies on similar bi-heterocyclic systems reveal that the relative orientation of the aromatic rings significantly influences molecular stability. rsc.org For example, in phenyl pyridine-2-carboxylate, different torsion angles between the pyridine and phenyl rings relative to the ester group lead to distinct conformational polymorphs. rsc.org A similar analysis for this compound would involve exploring the potential energy surface by varying the dihedral angles around the C(furyl)-C(carbonyl), C(carbonyl)-C(methylene), and C(methylene)-C(pyridyl) bonds to locate the preferred conformation. The lowest energy conformations are then used for subsequent molecular modeling and property prediction. pjbmb.org.pk

Table 1: Illustrative Conformational Analysis Data for a Furan-Pyridine System This table presents hypothetical data based on typical computational results for analogous molecules to illustrate the outcome of a conformational analysis.

ConformerDihedral Angle 1 (O-C-C-C)Dihedral Angle 2 (C-C-C-C)Relative Energy (kcal/mol)
A0° (syn-periplanar)180° (anti-periplanar)2.5
B180° (anti-periplanar)180° (anti-periplanar)0.0 (Global Minimum)
C90° (syn-clinal)90° (syn-clinal)5.8

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Orbitals)

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are central to describing chemical reactivity and electronic transitions. aimspress.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. aimspress.comsemanticscholar.org

In computational studies of analogous compounds, such as novel imidazole (B134444) derivatives containing a furan moiety, the HOMO and LUMO electron density distributions are analyzed. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich furan ring, while the LUMO would likely be distributed across the electron-deficient pyridine ring and the carbonyl group. nih.govresearchgate.net This distribution facilitates intramolecular charge transfer (ICT) from the furan ring towards the pyridine and keto moieties. nih.govnih.gov

Table 2: Representative Frontier Orbital Energies for Analogous Heterocyclic Ketones Values are sourced from DFT calculations on related furan and pyridine-containing compounds to exemplify typical results.

Compound/AnalogueHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Source
Furan-Imidazole Derivative-5.87-1.544.33 nih.gov
Chloro-phenylquinolinyl-ethanone-6.90-2.614.29 researchgate.net
Temozolomide (Neutral)-6.87-2.474.40 aimspress.com

Molecular Electrostatic Potential (MEP) Surfaces and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic species. researchgate.netnih.gov The MEP map illustrates regions of varying electrostatic potential, with red indicating electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicating electron-poor areas (positive potential, susceptible to nucleophilic attack). researchgate.net

For this compound, the MEP surface would show the most negative potential localized around the highly electronegative oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring. nih.gov These sites represent the most likely points for interactions with electrophiles or hydrogen bond donors. Conversely, positive potential regions would be found around the hydrogen atoms. researchgate.net This analysis is often complemented by calculating atomic charges (e.g., Mulliken or Natural Bond Orbital (NBO) charges) to quantify the charge distribution at each atomic center. researchgate.net

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify a molecule's behavior. nih.gov These descriptors provide a quantitative measure of stability and reactivity. semanticscholar.org

Ionization Potential (I) : The energy required to remove an electron. Approximated as I ≈ -EHOMO. nih.gov

Electron Affinity (A) : The energy released when an electron is added. Approximated as A ≈ -ELUMO. nih.gov

Electronegativity (χ) : The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2. nih.gov

Chemical Hardness (η) : A measure of resistance to charge transfer. Calculated as η = (I - A) / 2. A large HOMO-LUMO gap corresponds to a hard molecule, while a small gap indicates a soft molecule. semanticscholar.org

Softness (S) : The reciprocal of hardness (S = 1 / η). nih.gov

Electrophilicity Index (ω) : A measure of the energy lowering of a molecule when it is saturated with electrons from the environment. Calculated as ω = χ² / (2η). semanticscholar.org

Fukui functions are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack.

Table 3: Calculated Global Reactivity Descriptors for an Analogous Heterocyclic System Data derived from the HOMO/LUMO energies of a representative analogue to illustrate typical values.

ParameterFormulaValue (eV)
Ionization Potential (I)-EHOMO6.90
Electron Affinity (A)-ELUMO2.61
Electronegativity (χ)(I+A)/24.76
Chemical Hardness (η)(I-A)/22.15
Softness (S)1/η0.47
Electrophilicity Index (ω)χ²/(2η)5.27

Molecular Modeling and Simulation Approaches

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular modeling and simulation techniques can explore the dynamic behavior of molecules.

Molecular Dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations can map out the conformational landscape, revealing not just stable conformers but also the pathways and time scales of transitions between them. nih.gov

For this compound, an MD simulation would provide a dynamic picture of the rotations around its single bonds, showing how the furan and pyridine rings move relative to each other and the keto bridge. This approach is particularly useful for understanding how the molecule might adapt its shape when interacting with other molecules or its environment. nih.gov The results from MD can be used to predict properties that depend on molecular motion and can be directly compared with experimental techniques like NMR to validate the computational model. nih.gov For instance, MD simulations have been successfully used to interpret NMR data by providing a coherent model of molecular behavior that includes both jump-like motions and librations. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering insights that complement and guide experimental work. For this compound, theoretical calculations can forecast its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, aiding in its identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Chemical Shifts

The prediction of NMR chemical shifts is a significant area of computational chemistry, with methods ranging from empirical models to sophisticated quantum mechanics (QM) calculations. nih.govnih.gov Density Functional Theory (DFT) has become a particularly popular and effective method for predicting chemical shifts, providing results that are often in good agreement with experimental values. nih.gov For a molecule like this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p) or larger), can be employed to calculate the magnetic shielding tensors of each nucleus. banglajol.inforesearchgate.net These shielding tensors are then converted into chemical shifts, typically by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).

Machine learning techniques have also emerged as a powerful tool to refine NMR chemical shift predictions, sometimes in conjunction with QM calculations to enhance accuracy. nih.govescholarship.org These methods can learn from large datasets of experimental and calculated shifts to correct for systematic errors in theoretical models. nih.govescholarship.org

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, as would be generated from a DFT calculation, is presented below. The exact values would depend on the level of theory, basis set, and the solvent model used in the computation.

Table 1: Predicted NMR Chemical Shifts for this compound (Note: These are hypothetical values for illustrative purposes)

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Furan Ring
C2-152.8
C37.31112.5
C46.62118.1
C57.68147.3
Pyridin Ring
C2'8.65150.2
C3'7.25124.5
C4'-145.0
C5'7.25124.5
C6'8.65150.2
Ethanone Backbone
C=O-195.6
-CH₂-4.3545.1

Infrared (IR) Frequencies

Computational methods, particularly DFT, are also extensively used to predict the vibrational frequencies of molecules, which correspond to the absorption bands observed in an IR spectrum. banglajol.infosid.ir The calculation of vibrational frequencies is typically performed after optimizing the molecule's geometry to a minimum on the potential energy surface. The resulting frequencies often have a systematic overestimation, which is commonly corrected by applying a scaling factor. sid.ir

The predicted IR spectrum can be invaluable for identifying key functional groups within the molecule. For this compound, characteristic vibrational modes would include the C=O stretching of the ketone, C-H stretching of the aromatic rings, and the ring vibrations of the furan and pyridine moieties. sid.irresearchgate.net

Below is an illustrative table of predicted IR frequencies and their assignments for this compound.

Table 2: Predicted IR Frequencies for this compound (Note: These are hypothetical values for illustrative purposes)

Predicted Frequency (cm⁻¹) (Scaled)Vibrational Assignment
3100-3000Aromatic C-H stretching (Furan and Pyridine)
2950-2850Aliphatic C-H stretching (-CH₂-)
1685C=O stretching (Ketone)
1605, 1560, 1480Pyridine ring stretching
1500, 1420Furan ring stretching
1410-CH₂- scissoring
1220C-CO-C stretching and bending
850-750C-H out-of-plane bending

Elucidation of Reaction Pathways and Transition States via Computational Methods

Computational chemistry is a powerful tool for investigating reaction mechanisms at a molecular level, providing insights into the feasibility and kinetics of chemical transformations. mdpi.com For the synthesis of this compound and its analogues, computational methods can be used to elucidate reaction pathways, identify intermediates, and characterize transition states.

A plausible synthetic route to this compound could involve the reaction of a 2-furyl-containing nucleophile with a 4-pyridyl-containing electrophile, or vice versa. For instance, a common method for the synthesis of similar ketones is the palladium-catalyzed cross-coupling reaction. mdpi.com

Computational studies, often employing DFT, can model the entire reaction profile. This involves optimizing the geometries of the reactants, products, and any proposed intermediates and transition states. The energies of these structures are then calculated to map out the potential energy surface of the reaction.

The transition state is a critical point on the reaction pathway, representing the energy maximum between reactants and products. Locating the transition state geometry and calculating its energy allows for the determination of the activation energy of the reaction, which is directly related to the reaction rate. Vibrational frequency calculations are performed on the transition state structure to confirm that it is a true first-order saddle point, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

For a hypothetical reaction step in the synthesis of this compound, a computational study would yield data such as that presented in the table below.

Table 3: Calculated Energetics for a Hypothetical Reaction Step (Note: These are hypothetical values for illustrative purposes)

SpeciesRelative Energy (kcal/mol)Number of Imaginary Frequencies
Reactants0.00
Intermediate 1-15.20
Transition State 1+20.51
Intermediate 2-5.80
Transition State 2+18.91
Products-25.00

By analyzing the energies of multiple proposed pathways, chemists can predict which reaction route is the most energetically favorable. mdpi.com This information is invaluable for optimizing reaction conditions, such as temperature and catalyst choice, to improve product yield and selectivity.

Applications of 1 2 Furyl 2 Pyridin 4 Ylethanone and Its Derivatives in Advanced Organic Synthesis and Materials Science

Utilization as Versatile Synthetic Building Blocks (Synthons)

In the strategy of chemical synthesis, particularly retrosynthetic analysis, a "synthon" is a conceptual unit within a molecule that represents a potential starting material for its synthesis. wikipedia.org The term, coined by E.J. Corey, has evolved to describe synthetic building blocks. wikipedia.org 1-(2-Furyl)-2-pyridin-4-ylethanone is an exemplary versatile synthon due to the distinct and complementary reactivity of its constituent parts.

The furan (B31954) moiety, while aromatic, has a lower resonance energy (~16 kcal/mol) compared to benzene (B151609), allowing it to participate in reactions that involve dearomatization under relatively mild conditions. acs.org It can function as:

An electron-rich diene in Diels-Alder cycloadditions, providing a pathway to oxabicyclo[2.2.1]heptane derivatives. acs.org

A precursor to 1,4-dicarbonyl compounds through hydrolytic ring cleavage. acs.org

A nucleophilic aromatic ring for electrophilic substitution.

The pyridine (B92270) ring offers a basic nitrogen atom that can be protonated, alkylated, or coordinated to metal centers. The methylene (B1212753) group adjacent to both the carbonyl and pyridine ring is activated, making its protons acidic and amenable to deprotonation for subsequent alkylation or condensation reactions. The carbonyl group itself is a classic electrophilic site for nucleophilic attack and can be used in reactions like aldol (B89426) condensations and the formation of hydrazones, imines, and other heterocyclic systems. researchgate.net This multi-faceted reactivity makes the parent compound a privileged synthon for generating molecular diversity. nih.gov

Table 1: Reactive Sites of this compound as a Synthon

Molecular Fragment Type of Reactivity Potential Reactions
Furan Ring Diene, Nucleophile Diels-Alder, Electrophilic Aromatic Substitution, Ring Opening
Pyridine Ring Base, Nucleophile N-Alkylation, N-Oxidation, Metal Coordination
Carbonyl Group Electrophile Nucleophilic Addition, Condensation (e.g., to form hydrazones)
α-Methylene Bridge Nucleophile (as enolate) Aldol Condensation, Alkylation

Precursors for the Construction of Complex Polycyclic and Heterocyclic Systems

The strategic placement of reactive functional groups within this compound makes it an ideal precursor for synthesizing more elaborate molecular architectures. Its derivatives are frequently employed in cyclocondensation reactions to build biheterocyclic and polycyclic systems.

For instance, the core structure is a key component in the synthesis of multi-ring systems containing fused or linked heterocycles. Research has shown that related furan-containing ketones can be cyclized with reagents like urea (B33335) or amidines to yield biheterocyclic systems such as 6-(2-furyl)-pyrimidines. researchgate.net The ketone functionality is readily converted into a hydrazone, which itself is a universal structural unit and a valuable synthon for constructing nitrogen-containing heterocycles like oxadiazoles, imidazolidines, and tetrazoles. researchgate.net

Furthermore, derivatives of this scaffold have been used to create complex molecules with potential biological activity. For example, pyridine-based ketones are starting points for synthesizing novel inhibitors of signaling pathways, such as the 2-aryl-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine pharmacophore, which has been investigated for its role in inhibiting TGF-β1 and activin A signaling. nih.gov The synthesis of 2,6-dithienyl-4-furyl pyridine derivatives as potential antitumor agents further highlights the utility of this structural motif in constructing complex, medicinally relevant heterocyclic compounds. nih.gov

Table 2: Examples of Heterocyclic Systems Derived from Furan/Pyridine Ketone Scaffolds

Precursor Type Reagents Resulting Heterocyclic System Reference
Furan-ketone Urea, Amidines Pyrimidines researchgate.net
Pyridine-ketone Hydrazine Hydrate Hydrazones (intermediate) researchgate.net
Hydrazone intermediate Various Oxadiazoles, Imidazolidines, Tetrazoles researchgate.net
Pyridine-ketone Various Pyrazole-pyridines nih.gov
Furyl-pyridine Various Dithienyl-furyl-pyridines nih.gov

Role in Ligand Design for Chemical Catalysis

A ligand in coordination chemistry is an ion or molecule that binds to a central metal atom to form a coordination complex. The design of effective ligands is crucial for controlling the reactivity and selectivity of metal catalysts. Derivatives of this compound are attractive candidates for ligand design due to the presence of multiple heteroatoms capable of coordinating to metal centers.

The nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group can act in concert as a bidentate chelating agent, binding to a single metal ion to form a stable five-membered ring. Modification of the core structure, for example by converting the ketone to a hydrazone, introduces additional nitrogen donors, creating tridentate or even polydentate ligands. rsc.org These ligands can stabilize various oxidation states of transition metals and create a specific steric and electronic environment around the metal center, thereby influencing the outcome of catalytic reactions.

Research into inorganic-organic hybrid materials has demonstrated that pyridine-hydrazone blocks can effectively coordinate with metal ions like lead(II), forming distinct one- and two-dimensional metal-organic networks. rsc.org This ability to form structured coordination polymers underscores their potential in heterogeneous catalysis and materials science. While direct catalytic applications of this compound-based ligands are an emerging area, the fundamental structural features are highly promising for applications in oxidation, reduction, and cross-coupling reactions.

Integration into Novel Functional Organic Materials (e.g., for sensing, optoelectronics)

Functional organic materials are designed to possess specific electronic, optical, or sensory properties. dumelelab.com The unique electronic characteristics of the this compound scaffold make it and its derivatives intriguing components for such materials.

The combination of an electron-rich furan ring and an electron-deficient pyridine ring linked by a conjugated system can give rise to molecules with interesting photophysical properties, such as intramolecular charge transfer (ICT), which is often associated with fluorescence. This makes them candidates for use as fluorescent probes or sensors. The chelating ability described previously could be harnessed for sensing applications; the binding of a specific metal ion could perturb the electronic structure and lead to a detectable change in the material's color or fluorescence.

In the field of optoelectronics, particularly for Organic Light-Emitting Diodes (OLEDs), materials with good charge-transporting properties are essential. Rationally functionalized pyridines have been investigated and shown to have good hole-extraction and hole-transporting potential. nih.gov For example, pyrene-pyridine integrated systems have been successfully developed as hole-transporting materials (HTMs) for OLEDs, demonstrating stable performance and high luminance. nih.gov The furan-pyridine ketone backbone provides a versatile platform for attaching larger, charge-carrying chromophores like pyrene, suggesting a viable pathway for creating new, efficient materials for optoelectronic devices.

Table 3: Potential Applications in Functional Organic Materials

Application Area Key Property Underlying Structural Feature
Sensing Chelation-induced photophysical changes Pyridine-N and Carbonyl-O binding sites
Optoelectronics (OLEDs) Hole-transporting capability Electron-deficient pyridine ring, extended conjugation
Molecular Electronics Intramolecular Charge Transfer (ICT) Electron-rich furan donor and electron-deficient pyridine acceptor

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Furyl)-2-pyridin-4-ylethanone, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of furan derivatives with pyridine-containing precursors. Key steps include:

  • Use of ethanol or methanol as solvents to enhance solubility of intermediates .
  • Acid/base catalysis (e.g., HCl or KOH) to accelerate coupling reactions.
  • Temperature control (60–80°C) to minimize side reactions.
  • Purification via column chromatography or recrystallization for ≥95% purity. Yield optimization requires iterative adjustment of molar ratios (e.g., 1:1.2 furan:pyridine derivative) and reaction time (6–12 hours) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., furyl protons at δ 6.2–7.4 ppm, pyridin-4-yl protons at δ 8.2–8.6 ppm) .
  • IR : Detect carbonyl (C=O) stretching at ~1680 cm⁻¹ and aromatic C–H vibrations .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (expected m/z ~215.2) .
  • X-ray Crystallography : Resolve stereochemical ambiguities; requires single-crystal growth in solvents like chloroform/hexane .

Q. What solvent systems and chromatographic methods are suitable for purifying this compound?

  • Methodological Answer :

  • Normal-phase chromatography : Use silica gel with ethyl acetate/hexane (3:7 ratio) for baseline separation of polar impurities .
  • Reverse-phase HPLC : C18 column with acetonitrile/water (70:30) for high-purity isolation .
  • Recrystallization : Ethanol or acetone for crystal formation, achieving ≥98% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Assay standardization : Replicate experiments under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
  • Purity validation : Use LC-MS to rule out degradation products or impurities affecting activity .
  • Structural analogs : Compare activity with derivatives (e.g., fluorophenoxy or sulfonyl variants) to identify structure-activity relationships (SAR) .

Q. What strategies enable regioselective functionalization of the furyl and pyridin-4-yl moieties?

  • Methodological Answer :

  • Furyl modification : Electrophilic substitution (e.g., nitration at C5 using HNO₃/H₂SO₄ at 0°C) .
  • Pyridin-4-yl derivatization : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄ catalyst, DMF/H₂O solvent) .
  • Protecting groups : Use tert-butyldimethylsilyl (TBDMS) for selective ketone protection during multi-step syntheses .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinase receptors) using crystal structures from the PDB .
  • MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-target complexes .
  • QSAR models : Train models with datasets of IC₅₀ values from analogous compounds to predict bioactivity .

Q. How do decomposition products of this compound impact toxicity assessments?

  • Methodological Answer :

  • Thermogravimetric analysis (TGA) : Identify decomposition thresholds (e.g., >200°C releases CO and furan derivatives) .
  • In vitro toxicity screening : Use HepG2 cells to assess cytotoxicity of degradation byproducts (e.g., 2-furoic acid) .
  • GC-MS : Profile volatile decomposition products under oxidative conditions (e.g., air at 150°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.